molecular formula C19H15NO5 B5753807 3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No. B5753807
M. Wt: 337.3 g/mol
InChI Key: LDVSFZXOEQPKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and other molecular targets. The compound has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. It has also been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
In addition to its antimicrobial and antitumor activities, 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to reduce oxidative stress and inflammation in various animal models, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is its versatility in research applications. It can be used in a variety of experiments, including cell culture studies, animal models, and drug delivery systems. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a promising compound with potential applications in various fields of scientific research. Its versatility and range of biochemical and physiological effects make it a valuable candidate for drug development and other research applications. Further studies are needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate involves the reaction of 2-hydroxy-4-quinolinecarboxylic acid with methoxycarbonyl chloride in the presence of triethylamine as a base. The resulting intermediate is then reacted with benzyl bromide to obtain the final product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

Scientific Research Applications

3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

properties

IUPAC Name

(3-methoxycarbonylphenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-24-18(22)13-6-4-5-12(9-13)11-25-19(23)15-10-17(21)20-16-8-3-2-7-14(15)16/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVSFZXOEQPKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

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